molecular formula C22H21N5O3 B2977703 N-(2,4-dimethoxybenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1787917-83-2

N-(2,4-dimethoxybenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2977703
CAS RN: 1787917-83-2
M. Wt: 403.442
InChI Key: QFKRMMOPVYLQHZ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxybenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.442. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The chemical compound is structurally related to a broader class of 1,2,3-triazole derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. A study by Jadhav et al. (2017) focused on the synthesis of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with various substitutions. These compounds were evaluated for their antimicrobial activities against Gram-positive, Gram-negative bacterial strains, and fungal strains, showcasing moderate to good activities. This highlights the potential of such triazole derivatives in antimicrobial drug development Jadhav, R. P., Raundal, H. N., Patil, A. A., & Bobade, V. D. (2017). Journal of Saudi Chemical Society.

π-Hole Tetrel Bonding Interactions

Ahmed et al. (2020) explored the π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, including a focus on triazole derivatives with an α-ketoester functionality and phenyl substituents. This study provides insight into the molecular interactions and stability of such compounds, which can be critical for drug design and development, specifically in understanding how molecular modifications affect interaction energies and drug-receptor affinities Ahmed, M. N., Yasin, K. A., Aziz, S., Khan, S., Tahir, M., Gil, D. M., & Frontera, A. (2020). CrystEngComm.

Conversion to N-Acylbenzotriazoles

N-Acylbenzotriazoles are important in organic synthesis as activated derivatives of carboxylic acids. Katritzky et al. (2004) discussed the potential of N-acylbenzotriazoles, including their use as neutral N-acylation agents for the preparation of amides, peptides, and in the synthesis of various organic compounds. This showcases the versatility of triazole derivatives in synthetic organic chemistry, providing a route to a wide range of biologically active molecules Katritzky, A., Zhang, Y., & Singh, S. (2004). ChemInform.

Anticancer and Anti-inflammatory Agents

Triazole derivatives have also been evaluated for their anticancer and anti-inflammatory properties. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, demonstrating significant cytotoxic and 5-lipoxygenase inhibition activities. Such studies underline the potential of triazole derivatives in the development of new therapeutic agents for treating cancer and inflammation Rahmouni, A., Souiei, S., Belkacem, M. A., Romdhane, A., Bouajila, J., & Ben Jannet, H. (2016). Bioorganic chemistry.

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-29-18-11-10-16(19(14-18)30-2)15-23-21(28)20-22(26-12-6-7-13-26)27(25-24-20)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKRMMOPVYLQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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